molecular formula C21H20N2O4 B2678148 N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-97-8

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2678148
CAS No.: 862831-97-8
M. Wt: 364.401
InChI Key: NRFWBNXEFNJNLH-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a unique combination of benzodioxin and indole structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) in the presence of lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler structure that forms the core of the benzodioxin moiety.

    Indole-3-acetic acid: A compound with a similar indole structure but different functional groups.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of benzodioxin and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-19(15-7-3-4-8-16(15)23(13)2)20(24)21(25)22-11-14-12-26-17-9-5-6-10-18(17)27-14/h3-10,14H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFWBNXEFNJNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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